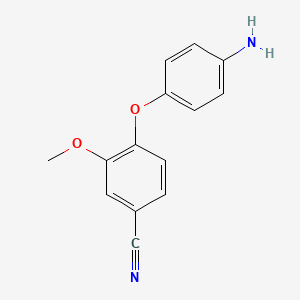

4-(4-Aminophenoxy)-3-methoxybenzonitrile

Übersicht

Beschreibung

4-(4-Aminophenoxy)-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of “4-(4-Aminophenoxy)-3-methoxybenzonitrile” is the MET protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .

Mode of Action

The compound interacts with its target, the MET protein, through the formation of key hydrogen bonds . This interaction results in the inhibition of the MET protein, thereby affecting its function .

Biochemical Pathways

The inhibition of the MET protein affects various biochemical pathways. Most notably, it impacts the cell proliferation pathway, leading to antiproliferative activity against different cell lines . The compound has shown moderate to excellent antiproliferative activity against A549, HeLa, and MCF-7 cell lines .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells and the blocking of cells mainly in the G0/G1 phase . The most promising compound had an IC50 value of 0.26 μM against the A549 cells, which was 2.4 times more active than that of cabozantinib .

Biologische Aktivität

4-(4-Aminophenoxy)-3-methoxybenzonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula for this compound is . The compound features a benzonitrile moiety substituted with an amino and methoxy group, which may influence its interaction with biological targets.

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxic and antiproliferative effects against various cancer cell lines.

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 4.3 ± 0.11 | 19.3 |

| Compound X | MDA-MB-231 | 3.7 | 3.7 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The data suggest that the compound exhibits a strong antiproliferative effect against the MCF-7 breast cancer cell line, which is critical for evaluating its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cancer progression. Studies have shown that similar compounds can inhibit the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are crucial for angiogenesis and tumor growth .

Case Study: In Vitro Analysis

In vitro studies involving the MTT assay have confirmed that the compound induces cytotoxic effects in a dose-dependent manner. The results indicated that at higher concentrations, there was a significant reduction in cell viability across multiple cancer cell lines, including MCF-7 and MDA-MB-231 .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) influence its efficacy and safety profile.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Liver (CYP450 involvement) |

| Excretion | Renal |

These pharmacokinetic properties suggest that the compound may have favorable characteristics for further development in clinical settings.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of 4-(4-Aminophenoxy)-3-methoxybenzonitrile exhibit significant anticancer properties. For instance, compounds similar to this structure have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. Studies demonstrated that certain derivatives displayed promising antiproliferative activity, suggesting that modifications to the this compound structure could enhance its efficacy against tumors .

Mechanism of Action

The mechanism of action for these compounds typically involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies have focused on the inhibition of tubulin polymerization, which is essential for cancer cell division .

Synthesis and Material Science

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize a variety of other compounds through reactions such as nucleophilic substitutions and coupling reactions. For instance, it has been used in the synthesis of phthalonitriles, which are important in the development of dyes and pigments due to their stability and color properties .

Polymer Chemistry

In material science, derivatives of this compound are explored for their potential use in creating polymers with specific optical properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of synthesized analogs of this compound on various cancer cell lines. The results showed that certain modifications led to an increase in cytotoxicity, particularly against MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic use.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12 |

| Compound B | MDA-MB-231 | 15 |

Case Study 2: Synthesis of Phthalonitriles

Another study focused on the synthesis of phthalonitriles from this compound derivatives. The process involved several steps including bromination and nucleophilic substitution, yielding high-purity products suitable for industrial applications.

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Bromination | 85 |

| Step 2 | Nucleophilic Substitution | 90 |

Eigenschaften

IUPAC Name |

4-(4-aminophenoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHXQYWPLSEXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.